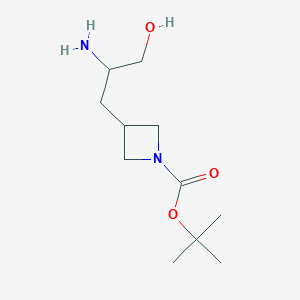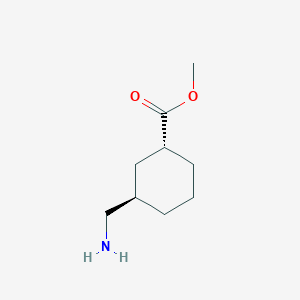![molecular formula C15H19N3O4 B12986661 (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid](/img/structure/B12986661.png)
(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid is a compound that belongs to the class of amino acids It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid typically involves multiple steps. One common approach is to start with commercially available tert-butoxycarbonyl-protected amino acids. The synthesis may involve the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Pyrrolo[2,3-b]pyridine Ring: The protected amino acid is then subjected to cyclization reactions to form the pyrrolo[2,3-b]pyridine ring system. This step may involve the use of reagents such as phosphorus oxychloride (POCl3) and a suitable base.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, continuous flow reactors, and process optimization to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while coupling reactions yield peptides or amides.
Scientific Research Applications
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed to expose the free amine, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
®-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid: A cysteine derivative with similar protecting groups.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in metal-catalyzed cross-coupling reactions.
®-1-Boc-3-pyrrolidinecarboxylic acid: Another Boc-protected amino acid used in organic synthesis.
Uniqueness
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid is unique due to its specific structure, which combines the pyrrolo[2,3-b]pyridine ring system with a Boc-protected amino acid. This unique structure makes it valuable in the synthesis of complex molecules and in various research applications.
Properties
Molecular Formula |
C15H19N3O4 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-5-yl]propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-5-4-10-6-9(8-17-12(10)18)7-11(16)13(19)20/h4-6,8,11H,7,16H2,1-3H3,(H,19,20)/t11-/m1/s1 |
InChI Key |
KYYZLOALYOANSZ-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)C[C@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[1-ethyl-1-(2-hydroxy-phenyl)-propyl]-acetamide](/img/structure/B12986581.png)
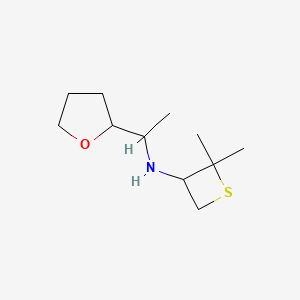
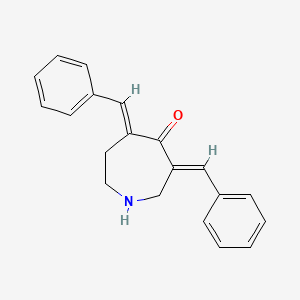
![(S)-7-(8-Chloronaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B12986595.png)


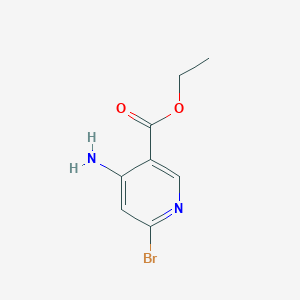
![4-(2-((Benzyloxy)methyl)-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12986643.png)
![Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12986663.png)
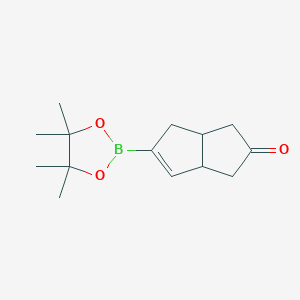
![4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12986674.png)
